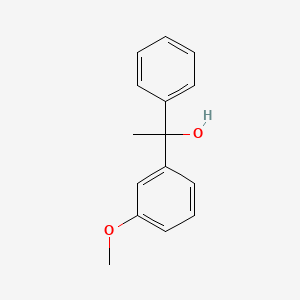

1-(3-Methoxyphenyl)-1-phenylethanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(16,12-7-4-3-5-8-12)13-9-6-10-14(11-13)17-2/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJXFQWMVZOMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576765 | |

| Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94001-64-6 | |

| Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Phenylethanol Derivatives in Organic Chemistry

Phenylethanol and its derivatives are a class of organic compounds that feature a phenyl group (C6H5) and a hydroxyethyl (B10761427) group (-CH(OH)CH3 or -CH2CH2OH) or a substituted variant. wikipedia.orgwikipedia.org These structures are prevalent in both natural and synthetic chemistry. wikipedia.orgcapes.gov.br Naturally, they can be found in a variety of essential oils and are responsible for the pleasant floral scents of many plants. wikipedia.org In the realm of synthetic organic chemistry, phenylethanol derivatives are crucial building blocks. Their utility stems from the presence of a hydroxyl group, which can be readily converted into other functional groups, and the aromatic ring, which can undergo various substitution reactions. youtube.com

The phenyl group itself is a fundamental unit in organic chemistry, derived from benzene (B151609). wikipedia.orgyoutube.com Its stable aromatic structure and hydrophobicity are key characteristics that influence the properties of the molecules it is part of. youtube.com Phenylethanol derivatives, in particular, are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. nih.gov The chirality often present in these molecules, especially in 1-phenylethanol (B42297) derivatives, adds another layer of significance, as different enantiomers can exhibit distinct biological activities. wikipedia.orgnih.gov

Advanced Methodologies for the Synthesis of 1 3 Methoxyphenyl 1 Phenylethanol and Its Stereoisomers

Chemo- and Stereoselective Synthetic Pathways

The synthesis of chiral alcohols from prochiral ketones is a fundamental transformation in organic chemistry. For a compound like 1-(3-Methoxyphenyl)-1-phenylethanol, which is derived from the reduction of 3-methoxyacetophenone, achieving high levels of both chemical and stereochemical control is paramount. Various advanced methodologies have been developed to address this challenge, broadly categorized into biocatalytic and chemocatalytic approaches. These methods aim to produce the desired alcohol with high yield and enantiomeric excess (ee).

Asymmetric Reduction of Prochiral Ketones to Enantiopure Alcohols

The most direct route to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 3-methoxyacetophenone. This transformation can be achieved with high efficiency and enantioselectivity using both biocatalytic and chemocatalytic systems.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov Both isolated enzymes and whole-cell systems are employed for the asymmetric reduction of ketones.

Deracemization is an elegant strategy to obtain a single enantiomer from a racemic mixture with a theoretical yield of 100%. This is often achieved through a combination of an enantioselective oxidation of one enantiomer of the alcohol to the corresponding ketone, followed by an enantioselective reduction of the ketone back to the desired enantiomer of the alcohol.

A one-pot deracemization process has been developed for substituted 1-phenylethanols, which can be conceptually applied to this compound. nih.govrsc.org This system utilizes a manganese oxide-driven oxidation and an enzymatic reduction using an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH). nih.gov The two incompatible reactions are separated using a polydimethylsiloxane (B3030410) (PDMS) membrane. The racemic alcohol is oxidized in the inner chamber, and the resulting ketone diffuses to the outer chamber where it is enantioselectively reduced. nih.govrsc.org While specific data for the 3-methoxy derivative is not provided in the study, the results for the structurally similar 3-methyl-1-phenylethanol demonstrate the potential of this methodology.

| Substrate (racemic) | Product Enantiomer | Yield of Ketone (%) | Yield of Alcohol (%) | Enantiomeric Excess (ee) of Alcohol |

| 3-Methyl-1-phenylethanol | (R) | 29 | 65 | >99% |

Table 1: Deracemization of 3-methyl-1-phenylethanol using a one-pot chemoenzymatic system. Data from Sato et al., 2022. nih.gov

This chemoenzymatic approach, which combines an oxidation step with a stereoselective reduction, has been shown to be effective for a range of substituted 1-phenylethanols, yielding the (R)-enantiomers with high enantiomeric excess. nih.govrsc.orgnih.gov The process for the 3-chloro-substituted analogue also showed high enantioselectivity (>99% ee) with a high yield (83%) of the corresponding alcohol. nih.gov

Carbonyl reductases (also known as alcohol dehydrogenases) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.gov These enzymes, often sourced from microorganisms, are valuable biocatalysts for the synthesis of chiral alcohols. For instance, a carbonyl reductase from Candida parapsilosis ATCC 7330 has been shown to asymmetrically reduce a variety of ketones with excellent enantiospecificity (>99% ee). nih.gov While this particular study focused on other substrates, the broad applicability of such enzymes suggests their potential in the enantioselective reduction of 3-methoxyacetophenone.

Another example is the use of carbonyl reductases from Rhodococcus ruber. These enzymes have demonstrated activity on a wide range of substrates, including various substituted acetophenones. nih.gov The application of these biocatalysts often involves whole-cell systems to take advantage of the in-situ cofactor regeneration.

Using whole microbial cells as biocatalysts offers several advantages, including the elimination of tedious enzyme purification and the presence of native cofactor regeneration systems. nih.govdocumentsdelivered.com Various yeast strains, such as Saccharomyces cerevisiae, are commonly used for the bioreduction of ketones. researchgate.net These whole-cell systems can effectively reduce substituted acetophenones to the corresponding chiral alcohols.

For example, immobilized cells of Rhodotorula glutinis have been successfully used for the asymmetric reduction of acetophenone (B1666503) and its analogues, yielding the (S)-enantiomer with high enantiopurity (>99% ee). nih.gov Similarly, Candida species are known to be efficient in the enantioselective reduction of ketones. nih.govsemanticscholar.org While specific data for 3-methoxyacetophenone is often part of broader substrate scope studies, the general trend indicates high conversions and enantioselectivities for structurally related compounds.

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Rhodotorula glutinis (immobilized) | Acetophenone | (S) | 77 | >99 |

| Candida parapsilosis CCTCC M203011 | Acetyltrimethylsilane | (R) | 98.6 | >99 |

Table 2: Representative examples of whole-cell biocatalysis for the asymmetric reduction of ketones. Data from Çelik et al., 2010 nih.gov and Ye et al., 2011. nih.gov

Asymmetric catalytic hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org This method typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, in complex with chiral ligands.

A notable example is the asymmetric transfer hydrogenation (ATH) of 3-methoxyacetophenone using a ruthenium(II) complex with a Pybox ligand. mdpi.com This system has been shown to be highly efficient, affording the corresponding (S)-1-(3-methoxyphenyl)-1-phenylethanol with high conversion and excellent enantioselectivity.

| Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reaction Time (min) |

| trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] | 3-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)-1-phenylethanol | ~90 | 96 | 10 |

Table 3: Asymmetric transfer hydrogenation of 3-methoxyacetophenone. Data from Bar-Sela et al., 2017. mdpi.com

The Noyori-type catalysts, which are ruthenium complexes with chiral diphosphine and diamine ligands, are also highly effective for the asymmetric hydrogenation of a wide range of ketones. mdpi.comacgpubs.org These catalysts are known for their high activity and enantioselectivity, making them suitable for the synthesis of chiral alcohols like this compound. wikipedia.orgmdpi.com The reaction typically proceeds with high chemoselectivity, reducing the ketone in the presence of other functional groups. mdpi.com

Asymmetric Catalytic Hydrogenation with Chiral Ligands

Ruthenium-Based Catalysts in Enantioselective Processes

Ruthenium-based catalysts are pivotal in the enantioselective synthesis of chiral alcohols through processes like asymmetric hydrogenation and transfer hydrogenation. acs.orgnih.gov These reactions typically involve the reduction of a prochiral ketone precursor. The mechanism often proceeds through a six-membered pericyclic transition state involving the ruthenium catalyst, a hydrogen donor, and the ketone. diva-portal.org

In the context of synthesizing this compound, a suitable precursor would be 3-methoxyacetophenone. The enantioselective addition of a phenyl group can be achieved through various catalytic systems. While direct asymmetric phenylation of ketones is challenging, ruthenium catalysts have shown great success in the asymmetric hydrogenation of a wide range of ketones. nih.gov For instance, Ru(II) complexes with chiral ligands like BINAP and a diamine can effectively catalyze the hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. youtube.com The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen. youtube.com

The general mechanism for ruthenium-catalyzed asymmetric transfer hydrogenation involves the generation of a ruthenium hydride species. diva-portal.org This active catalyst then delivers a hydride to the carbonyl carbon of the ketone through a coordinated transition state, with the chirality of the ligands dictating the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol. acs.orgdiva-portal.org

Strategies Employing Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk These auxiliaries are chiral themselves and, once attached to the substrate, create a diastereomeric intermediate that exhibits facial bias, leading to the preferential formation of one stereoisomer in a subsequent reaction. wikipedia.org

Diastereoselective Synthesis through Chiral Induction

In the synthesis of this compound, a chiral auxiliary could be attached to either the 3-methoxyacetophenone precursor or the phenyl nucleophile. A more common approach involves modifying the ketone. For example, the ketone could be converted to a chiral imine or ketal. The addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to this modified substrate would then proceed with diastereoselectivity. taylorfrancis.comnih.gov

The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which directs the approach of the nucleophile to one of the two diastereotopic faces of the carbonyl group. rsc.org For instance, auxiliaries derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates are often employed. nih.gov The Felkin-Ahn model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. wikipedia.org

Enantiomeric Resolution Techniques

Enantiomeric resolution is a process used to separate a racemic mixture into its individual enantiomers. scielo.br This is a common strategy when direct asymmetric synthesis is not feasible or efficient.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. rsc.orgnih.gov For the resolution of racemic this compound, a lipase (B570770) enzyme is often the catalyst of choice. core.ac.ukresearchgate.net

The process typically involves the enantioselective acylation of the alcohol. In the presence of a lipase and an acyl donor (like vinyl acetate), one enantiomer of the alcohol will be preferentially acylated to form an ester, while the other enantiomer remains largely unreacted. nih.govnih.gov The resulting mixture of the esterified and unreacted alcohol can then be separated by standard chromatographic techniques.

For example, Candida antarctica lipase B (CALB) is a widely used enzyme for the kinetic resolution of a variety of alcohols, including tertiary alcohols. scielo.brrsc.org The efficiency of the resolution is often expressed by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of a highly selective resolution. The reaction conditions, such as the solvent, temperature, and acyl donor, can significantly influence both the reaction rate and the enantioselectivity. core.ac.uk

A variation of this is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. researchgate.netrsc.org This often involves a combination of an enzyme for the resolution and a metal catalyst for the racemization. rsc.org

Mechanistic Aspects of this compound Formation

The formation of this compound is most commonly achieved through the addition of a phenyl nucleophile to 3-methoxyacetophenone. The Grignard reaction is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.org

The reaction involves the addition of a phenylmagnesium halide (the Grignard reagent) to the carbonyl carbon of 3-methoxyacetophenone. byjus.com The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, while the carbon atom bonded to magnesium in the Grignard reagent is nucleophilic. wikipedia.orgchemistrysteps.com The addition proceeds through a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate. chemistrysteps.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. byjus.com

The mechanism is generally considered to be a nucleophilic addition, often proceeding through a six-membered ring transition state if the Grignard reagent is dimeric or if coordinating species are present. wikipedia.orgorganic-chemistry.org For sterically hindered ketones, a single-electron transfer (SET) mechanism may also be operative. organic-chemistry.org

Interactive Data Tables

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Recovery Method |

| Evans' Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions wikipedia.org | Hydrolysis, Reduction wikipedia.org |

| Oppolzer's Camphorsultam | Michael additions, Claisen rearrangements wikipedia.org | Hydrolysis wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation wikipedia.org | Cleavage to form carboxylic acids, alcohols, etc. wikipedia.org |

| (R,R)- and (S,S)-1,2-Diaminocyclohexane (DACH) | Ligands for metal-catalyzed reactions nih.gov | Ligand exchange |

Table 2: Enzymes in Kinetic Resolution of Alcohols

| Enzyme | Substrate Type | Typical Acyl Donor |

| Candida antarctica Lipase B (CALB) | Secondary and Tertiary Alcohols scielo.brrsc.org | Vinyl acetate (B1210297) rsc.orgnih.gov |

| Acylase I | Secondary Alcohols nih.gov | Vinyl acetate nih.gov |

| Burkholderia cepacia Lipase | Secondary Alcohols researchgate.net | Vinyl acetate, Isopropenyl acetate researchgate.net |

| Candida rugosa Lipase | Secondary Alcohols researchgate.net | Vinyl acetate, Isopropenyl acetate researchgate.net |

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The stereoselective synthesis of tertiary alcohols, including this compound, often involves the addition of an organometallic reagent to a prochiral ketone. The elucidation of the reaction mechanisms is crucial for optimizing reaction conditions and achieving high levels of stereoselectivity. While specific mechanistic studies on the synthesis of this compound are not extensively documented, analogies can be drawn from similar well-studied reactions.

One relevant example is the aldol-Tishchenko reaction used for the diastereoselective synthesis of 1,3-amino alcohols, which shares features with the synthesis of chiral tertiary alcohols. acs.org In these reactions, the stereochemical outcome is often determined in the rate-determining step, which is typically the intramolecular hydride transfer. acs.org Density functional theory (DFT) computations have been employed to understand the origins of stereoselectivity, revealing that steric interactions between substituents on the reactants and the chiral auxiliary play a critical role in favoring the formation of one diastereomer over the other. acs.org For the synthesis of this compound, a similar approach involving a chiral catalyst or auxiliary would likely proceed through a transition state where the facial selectivity of the attack of a nucleophile on the carbonyl group of 3-methoxyacetophenone is controlled by steric and electronic factors.

Another powerful method for the stereoselective construction of tertiary carbon-oxygen bonds involves the nucleophilic substitution at a quaternary carbon stereocenter. nih.gov This has been demonstrated in the synthesis of tertiary homoallyl alcohols and ethers. nih.gov These reactions often proceed with high stereoinversion under mild conditions. nih.gov The mechanism involves the formation of a carbocation intermediate, and the stereochemical outcome is dictated by the trajectory of the incoming nucleophile. libretexts.orgopenstax.org In the context of synthesizing chiral this compound, a similar SN1-type mechanism could be envisioned, starting from a chiral precursor with a suitable leaving group at the tertiary carbon.

The table below summarizes key aspects of reaction mechanisms relevant to the stereoselective synthesis of tertiary alcohols, which can be extrapolated to the synthesis of this compound.

| Reaction Type | Key Mechanistic Features | Factors Influencing Stereoselectivity | Analogous Application |

| Aldol-Tishchenko | Intramolecular hydride transfer is rate- and stereochemistry-determining. acs.org | Steric interactions between substituents and the chiral auxiliary. acs.org | Diastereoselective synthesis of 1,3-amino alcohols. acs.org |

| Nucleophilic Substitution | Formation of a carbocation intermediate (SN1-type). libretexts.orgopenstax.org | Stereoinversion of configuration at the carbon center. nih.gov | Stereoselective synthesis of tertiary homoallyl alcohols and ethers. nih.gov |

Investigation of Cross-Coupling Reaction Pathways Involving Related Alcohols

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The use of tertiary alcohols or their derivatives in these reactions presents unique challenges due to steric hindrance and the potential for side reactions like elimination. nih.gov However, recent advancements have begun to address these challenges.

Ruthenium-catalyzed cross-coupling reactions between alcohols have been investigated, proceeding through an sp³ C-H activation mechanism. researchgate.net Lewis acids have been shown to enhance these reactions by promoting C-H bond activation and the removal of the hydroxyl group. researchgate.net While this has been demonstrated for the coupling of 1,1-diphenylethanol (B1581894) with ethanol (B145695), the principles could be applied to the cross-coupling of this compound with other coupling partners. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental in synthesis. researchgate.netwildlife-biodiversity.com The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netwildlife-biodiversity.com The use of tertiary alkyl electrophiles in these reactions to generate quaternary carbon centers is an emerging area of research. nih.gov Nickel-catalyzed Suzuki-Miyaura reactions have shown promise in coupling unactivated tertiary alkyl bromides. nih.gov For a molecule like this compound, conversion of the hydroxyl group to a better leaving group, such as a halide, would be the first step to enable its use in such cross-coupling reactions. The mechanism would then follow the established catalytic cycle, with the bulky tertiary substrate posing a significant challenge for the oxidative addition and reductive elimination steps.

The hydroxyl group itself can be used as a directing group to control the regioselectivity of cross-coupling reactions. nih.gov In the cross-coupling of vicinal bis(boronates), a proximal hydroxyl group can facilitate site-selective bond formation. nih.gov This strategy involves a hydroxyl-directed transmetalation step. nih.gov This approach could be adapted for derivatives of this compound to achieve regioselective functionalization.

The following table outlines different cross-coupling methodologies and their mechanistic relevance to tertiary alcohols like this compound.

| Cross-Coupling Method | Catalyst/Reagents | Key Mechanistic Steps | Relevance to Tertiary Alcohols |

| Ruthenium-Catalyzed C-H Activation | Ruthenium/Lewis Acid | sp³ C-H activation, hydroxyl group removal. researchgate.net | Potential for direct coupling of the alcohol. researchgate.net |

| Nickel-Catalyzed Suzuki-Miyaura | Nickel Catalyst | Oxidative addition, transmetalation, reductive elimination. nih.gov | Enables coupling of tertiary alkyl halides derived from the alcohol. nih.gov |

| Hydroxyl-Directed Cross-Coupling | Palladium Catalyst | Hydroxyl-directed transmetalation. nih.gov | Allows for regioselective functionalization of derivatives. nih.gov |

Reaction Chemistry and Mechanistic Investigations of 1 3 Methoxyphenyl 1 Phenylethanol

Catalytic Transformations

Catalytic transformations are crucial for the conversion of 1-(3-Methoxyphenyl)-1-phenylethanol into valuable chemicals. These reactions involve the use of various catalysts to promote specific chemical changes, such as the breaking of bonds and the modification of functional groups.

Hydrogenolysis and dehydrogenation are key catalytic routes for the transformation of this compound. Hydrogenolysis involves the cleavage of chemical bonds by reaction with hydrogen, while dehydrogenation is the removal of hydrogen from the molecule.

The cleavage of aryl-ether linkages is a fundamental step in the depolymerization of lignin (B12514952). While direct experimental data on the catalytic breaking of such linkages in this compound is not extensively available, studies on analogous lignin model compounds, such as 2-phenoxy-1-phenylethanol (B2873073), provide significant insights.

Research has shown that catalysts like Raney Ni, Pt/C, and homogeneous Ru catalysts are effective in cleaving aryl-ether bonds. researchgate.net For instance, the hydrogenolysis of 2-phenoxy-1-phenylethanol over various monometallic catalysts has been investigated, with Ru and Rh showing high conversion (>99%), while a bimetallic Ni-Au catalyst demonstrated a high monomer yield of 71%. mdpi.com Another study highlighted the use of a Ni/C-2-400 catalyst for the catalytic transfer hydrogenolysis of 2-phenoxy-1-phenylethanol, achieving nearly 100% conversion at a relatively low temperature of 120 °C using isopropanol (B130326) as a hydrogen donor. The reaction products could be controlled by adjusting the reaction conditions, yielding phenol (B47542) and ethylbenzene (B125841) at 120 °C.

The acceptorless dehydrogenation of 1-phenylethanol (B42297), a structurally similar compound, has been studied using Pd/TiO2 catalysts. bath.ac.ukcardiff.ac.uk This reaction produces acetophenone (B1666503) and molecular hydrogen with high selectivity (>95%) at over 80% conversion. bath.ac.uk The turnover frequency (TOF) for this conversion was reported to be 3600 mol(1-PE) h⁻¹ mol(Pd)⁻¹. bath.ac.uk Such findings suggest that similar catalytic systems could be effective for the dehydrogenation of this compound to its corresponding ketone.

Table 1: Catalyst Performance in Acceptorless Dehydrogenation of 1-Phenylethanol

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Acetophenone (%) | Reference |

| Pd/TiO2 | 120 | >80 | >95 | bath.ac.uk |

| Commercial 5% Pd/C | 120 | - | >97 | cardiff.ac.uk |

| Nickel(II)diphosphine C4 | 140 | 54 | - | researchgate.net |

Oxidative transformations of this compound can be achieved through both enzymatic and chemical pathways, leading to the formation of valuable oxygenated products.

Lignin peroxidase (LiP), an extracellular enzyme from white-rot fungi, is known to oxidize a wide range of aromatic compounds, including non-phenolic lignin model compounds. mdpi.com The catalytic cycle of LiP involves the oxidation of the enzyme by hydrogen peroxide, which then enables it to oxidize substrates via a one-electron transfer mechanism, forming radical cations. nih.gov These reactive intermediates can undergo various reactions, including Cα-Cβ cleavage.

While specific studies on the LiP-mediated oxidation of this compound are limited, research on similar compounds like veratryl alcohol (3,4-dimethoxybenzyl alcohol) shows that LiP can catalyze its oxidation to veratraldehyde. diva-portal.org The presence of a mediator like veratryl alcohol can be crucial for the degradation of larger or more recalcitrant molecules. nih.gov The efficiency of LiP can be influenced by factors such as the concentration of veratryl alcohol, which can act as both a necessary mediator and a competitive inhibitor. nih.gov

Chemical oxidation provides an alternative route for the transformation of aromatic alcohols. Polyoxometalates (POMs), such as potassium 12-tungstocobalt(III)ate, are effective catalysts for the oxidation of alcohols. Studies on the oxidation of alcohols by 12-tungstocobaltate(III) in an alkaline medium have shown that the reaction is first-order with respect to the oxidant, the alcohol, and the hydroxide (B78521) ion concentration. jocpr.com The oxidation of various alcohols, including ethanol (B145695), butanol, and pentanol, proceeds via the formation of an intermediate complex. jocpr.com

The oxidation product of 1-phenylethanol using tris(2,2'-bipyridine)nickel(III) ions is acetophenone, with a stoichiometry of 2:1 for the oxidant to the product. This reaction is an outer-sphere process and is independent of acidity. While direct data for this compound is not available, these findings on analogous compounds suggest that its oxidation with potassium 12-tungstocobalt(III)ate would likely yield 3-methoxyacetophenone.

Hydrodeoxygenation (HDO) is a crucial process for removing oxygen from biomass-derived compounds to produce hydrocarbons. The HDO of aromatic alcohols often involves the cleavage of C-O bonds and can be accompanied by the hydrogenation of the aromatic ring.

The selective HDO of aromatic alcohols can be challenging as the aromatic ring can also be hydrogenated. However, research has shown that porous carbon-nitrogen hybrid material-supported Co catalysts can achieve chemoselective HDO of various aromatic alcohols with excellent selectivity, leaving the aromatic moiety intact. In many cases, yields of the targeted deoxygenated compounds exceeded 99%.

Studies on the catalytic transfer hydrogenolysis of lignin-derived aromatic ethers have demonstrated that reaction conditions can be tuned to control the product distribution. For example, using a Ni/C-2-400 catalyst and isopropanol as a hydrogen donor, 2-phenoxy-1-phenylethanol was converted to phenol and ethylbenzene at 120 °C, while at higher temperatures (140-200 °C), further hydrogenation to cyclohexanol (B46403) and ethylcyclohexane (B155913) was observed. mdpi.com These results indicate that the HDO of this compound could potentially yield a mixture of deoxygenated and partially hydrogenated products depending on the catalyst and reaction conditions.

Oxidative Transformations

Degradation and Cleavage Reactions

The structural stability and degradation pathways of this compound are of significant interest, particularly in contexts that mirror industrial processes like biomass conversion, where similar structural motifs are prevalent. The molecule's reactivity is largely dictated by its tertiary alcohol functional group and the aryl-ether linkage of the methoxy (B1213986) substituent.

The aryl-ether linkage, specifically the methoxy group on one of the phenyl rings, is susceptible to cleavage under strong acidic conditions. This reaction is analogous to the acidolysis of linkages found in lignin, a complex polymer where aryl-ether bonds are abundant. acs.org The cleavage of such bonds is a critical step in the depolymerization of lignin into valuable aromatic chemicals. acs.org

The mechanism for the acidic cleavage of ethers typically begins with the protonation of the ether oxygen atom. masterorganicchemistry.com This initial step makes the otherwise stable ether functional group reactive by creating a good leaving group (methanol in this case). masterorganicchemistry.com Following protonation, the cleavage can proceed via either an SN1 or SN2 pathway. Given that the ether is attached to an aromatic ring, the reaction pathway involves nucleophilic attack on the protonated ether's methyl group by a nucleophile (like a halide ion from the acid, e.g., I⁻ from HI), resulting in the formation of a phenol and a methyl halide.

In the broader context of lignin model compounds, acid treatment is known to cleave a significant fraction of aryl-ether linkages. acs.org Studies on compounds with β-O-4 ether linkages, the most common type in lignin, show that the presence of a phenolic hydroxyl group can increase the rate of cleavage by two orders of magnitude compared to non-phenolic analogues. acs.org While this compound itself is not a β-O-4 model, the principles of acid-catalyzed ether cleavage are fundamentally similar. The reaction is initiated by acid and can lead to a variety of products depending on the reaction conditions and the stability of intermediates formed. acs.org

In addition to ether cleavage, this compound can undergo degradation through the cleavage of its carbon-carbon bonds under certain conditions, such as pyrolysis or harsh acidic environments. The most labile C-C bond is the one between the two aromatic rings (the Cα-Cβ bond in lignin terminology), due to the stability of the potential radical or cationic intermediates that can be formed at the benzylic position.

Acid-catalyzed C-C cleavage often proceeds after the formation of a carbocation. In the case of this compound, protonation of the tertiary hydroxyl group followed by the loss of a water molecule would generate a stable tertiary benzylic carbocation. This intermediate can then undergo rearrangement or fragmentation. Stepwise degradation could involve the elimination of one of the aryl groups, leading to the formation of styrene (B11656) or substituted styrene derivatives and a corresponding aryl cation, which would be rapidly trapped.

This type of fragmentation is observed in the acidolysis of various lignin model compounds, where C-C cleavage occurs alongside ether bond scission, leading to a complex mixture of monomeric and dimeric products. acs.org The specific products formed depend on which bonds are broken and the subsequent reactions of the resulting fragments.

Homolytic reaction pathways involve the breaking of a covalent bond where each fragment retains one of the originally shared electrons, forming two radicals. libretexts.org The energy required for this process is known as the Bond Dissociation Energy (BDE), which is a direct measure of bond strength. libretexts.org The BDE dictates the most likely initial step in thermally induced degradation (pyrolysis), as the weakest bonds will break first.

For this compound, several key bonds are potential sites for homolytic cleavage. The BDE for the C-O bond in the methoxy group (an aryl-ether linkage) is significantly lower than that of C-C or aromatic C-H bonds, making it a probable site for initial fragmentation in pyrolysis. sci-hub.se Theoretical studies on similar lignin model compounds like o-methoxy phenethyl phenyl ether show that the CH₃-O bond has the lowest BDE, suggesting its cleavage is a dominant initial step in thermal decomposition. sci-hub.se The Cα-C(aryl) bond and the Cα-CH₃ bond are also candidates for cleavage. The benzylic C-H bond has a BDE of approximately 87 kcal/mol. researchgate.net

The relative BDE values predict the initial products of pyrolysis. Cleavage of the Ar-OCH₃ bond would yield a phenoxy radical and a methyl radical. Cleavage of the Cα-C(aryl) bond would produce two different substituted benzyl (B1604629) radicals. These highly reactive radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation.

Table 1: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound Note: These are approximate values based on similar structures reported in the literature.

| Bond | Bond Type | Estimated BDE (kcal/mol) | Potential Cleavage Products |

|---|---|---|---|

| Ar-OCH₃ | Aryl-Ether | ~60-65 | Phenoxy radical + Methyl radical |

| Cα-OH | Tertiary Alcohol C-O | ~90-95 | Tertiary benzylic radical + Hydroxyl radical |

| Cα-Phenyl | Benzylic C-C | ~75-80 | Substituted benzyl radical + Phenyl radical |

| Cα-CH₃ | Benzylic C-C | ~80-85 | Substituted benzyl radical + Methyl radical |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution typically occurs via an ipso-substitution, where the incoming nucleophile replaces the leaving group at the same carbon atom. chem-soc.si However, more unusual pathways exist, such as cine-substitution (attack at the adjacent position) and tele-substitution, where the nucleophile attacks a position further away from the leaving group. chem-soc.siarkat-usa.org

Tele-substitution is a rare but mechanistically significant reaction observed in certain aromatic and heterocyclic systems, often involving strong nucleophiles. chem-soc.si A plausible mechanism for tele-substitution on a substituted benzene (B151609) ring, such as the 3-methoxyphenyl (B12655295) group in this compound, could involve the initial attack of a nucleophile at a position activated by the substituent (e.g., ortho or para to the methoxy group). acs.org This forms a resonance-stabilized anionic intermediate. Subsequent elimination of a leaving group from a different position on the ring, often facilitated by the electronic cascade initiated by the nucleophile's attack, leads to the final product. acs.org

Studies on heterocyclic systems have shown that conditions favoring tele-substitution include the use of softer nucleophiles, less polar solvents, and specific halogen leaving groups. acs.org For a system like the 3-methoxyphenyl ring, a tele-substitution might be envisioned where a nucleophile attacks at the 5-position (para to the methoxy group), leading to the eventual displacement of a hypothetical leaving group at the 1-position, although such a reaction would be highly unconventional without further activation. The study of such mechanisms provides insight into the fundamental reactivity of substituted aromatic rings beyond standard substitution patterns. uwindsor.ca

Racemization Studies for Dynamic Kinetic Resolution

This compound is a chiral molecule. The production of single-enantiomer chiral alcohols is of great importance in the pharmaceutical and fine chemical industries. scielo.br One powerful method to achieve this is Dynamic Kinetic Resolution (DKR). DKR combines the enantioselective reaction of one enantiomer (kinetic resolution) with the simultaneous racemization (conversion of the remaining enantiomer back to a 50:50 mixture) of the unreacted enantiomer. beilstein-journals.org This allows for a theoretical maximum yield of 100% for a single desired enantiomer, overcoming the 50% yield limit of standard kinetic resolution. d-nb.info

The DKR of the closely related compound, 1-phenylethanol, has been extensively studied and provides a clear model for this compound. The process typically involves two catalysts:

A Lipase (B570770): An enzyme, such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the alcohol's enantiomers (e.g., the R-enantiomer) using an acyl donor like vinyl acetate (B1210297) or isopropyl acetate. scielo.brbeilstein-journals.org

A Racemization Catalyst: A chemical catalyst is used to racemize the unreacted enantiomer (e.g., the S-enantiomer) in situ. scielo.br

A variety of catalysts have been developed for the racemization step. Niobium salts, such as niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O), have been shown to effectively racemize (S)-1-phenylethanol, enabling a DKR process that yields (R)-1-phenylethyl acetate with high conversion and enantiomeric excess. scielo.br Other successful racemization catalysts include vanadium complexes (like VOSO₄) and ruthenium-based Shvo catalysts. beilstein-journals.orgrsc.org These catalysts facilitate the racemization of the slow-reacting alcohol enantiomer, continuously feeding it back into the kinetic resolution cycle.

Table 2: Catalytic Systems for Dynamic Kinetic Resolution (DKR) of 1-Phenylethanol and Related Alcohols

| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Key Findings | Reference |

|---|---|---|---|---|

| Lipase (CALB) | Niobium Phosphate Hydrate (NbOPO₄·nH₂O) | Vinyl Acetate | Achieved 92% conversion and 85% ee for (R)-1-phenylethyl acetate. | scielo.br |

| Immobilized CALB | VOSO₄ | Not specified | Developed for a continuous flow DKR process with excellent conversion. | rsc.org |

| CALB | Shvo Catalyst (a Ruthenium complex) | Isopropyl Acetate / Alkyl Methoxyacetates | DKR of (±)-1-phenylethylamine; lower catalyst loadings possible with methoxyacetate (B1198184) donors. | beilstein-journals.org |

| Lipase | Acid Resin (CD550) | 1,2-diacetoxybenzene | Achieved >99% conversion and >90% ee for (R)-1-phenylethanol acetate. | researchgate.net |

Advanced Spectroscopic and Structural Characterization in Research on 1 3 Methoxyphenyl 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-(3-Methoxyphenyl)-1-phenylethanol. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, (S)-1-(3-methoxyphenyl)ethan-1-ol, recorded in DMSO-d₆, characteristic signals are observed. rsc.org The protons of the methoxy (B1213986) group appear as a singlet, while the methyl protons show up as a doublet. rsc.org The hydroxyl proton also gives rise to a distinct signal, and the aromatic protons produce a complex multiplet pattern corresponding to the substitution on the two phenyl rings. rsc.org

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. For (S)-1-(3-methoxyphenyl)ethan-1-ol in DMSO-d₆, distinct peaks are observed for the methyl and methoxy carbons, the carbinol carbon, and the aromatic carbons. rsc.org The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the phenyl rings. rsc.org

Table 1: Representative NMR Data for a Related Compound, (S)-1-(3-methoxyphenyl)ethan-1-ol

| Nucleus | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|

| ¹³C | 159.68, 149.66, 129.47, 118.02, 112.31, 111.33, 68.60, 55.30, 26.39 rsc.org |

| ¹H | 7.22 – 7.26 (m, 1H), 6.93 – 7.00 (m, 2H), 6.78 – 6.82 (m, 1H), 5.18 – 5.23 (m, 1H), 4.72 – 4.78 (m, 1H), 3.76 – 3.77 (m, 3H), 1.34 – 1.38 (m, 3H) rsc.org |

Note: This data is for a structurally similar compound and serves as a representative example.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its vibrational modes.

The IR spectrum of a structurally related compound, 1-phenylethanol (B42297), shows a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org Other significant peaks correspond to C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the aromatic rings. rsc.org The region below 1600 cm⁻¹ contains a complex pattern of bands, known as the fingerprint region, which is unique to the molecule.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for observing the symmetric vibrations of the aromatic rings.

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopy encompasses techniques that are sensitive to the chirality of molecules, making them essential for studying enantiomers of this compound.

Vibrational Circular Dichroism (VCD) Applications

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is exceptionally sensitive to the three-dimensional structure, including the absolute configuration and conformational preferences of chiral molecules like this compound. wikipedia.orgchemrxiv.org

By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration (R or S) of a specific enantiomer can be unambiguously determined. wikipedia.org VCD is also highly sensitive to the different conformations a molecule can adopt in solution, providing valuable insights into its dynamic behavior. acs.org For the related compound 1-phenylethanol, VCD has been successfully used to determine its absolute configuration and analyze its conformational isomers. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and analyzing the fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in a mixture.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information. Common fragmentation pathways for similar alcohols include the loss of a water molecule, a methyl group, or cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric excess (ee) of this compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating the enantiomers of chiral alcohols. nih.govrsc.org By comparing the peak areas of the two enantiomers, the enantiomeric excess of a sample can be accurately calculated. nih.gov

Gas Chromatography (GC) with a chiral column is another effective technique for enantiomeric separation. rsc.orgsigmaaldrich.com Similar to chiral HPLC, the relative peak areas in the chromatogram are used to determine the enantiomeric excess. rsc.org These chromatographic methods are crucial for quality control and for monitoring the progress of asymmetric syntheses or kinetic resolutions aimed at producing enantiomerically pure this compound. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and analysis of chiral compounds. For tertiary alcohols like this compound, which possesses a stereogenic center, separating the individual enantiomers is critical for understanding their distinct biological and chemical properties. This process, known as chiral resolution, is predominantly achieved by using a chiral stationary phase (CSP) within the HPLC column. eijppr.comnih.gov

The fundamental principle of chiral separation via HPLC involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. phenomenex.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. eijppr.com

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are the most widely applied and successful for resolving a broad range of racemic compounds, including alcohols. bujnochem.comnih.gov These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are known for their excellent enantiorecognition capabilities. bujnochem.comnih.gov The separation mechanism on these phases is complex, involving hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves or cavities of the polysaccharide structure. phenomenex.comchromforum.org

While direct research detailing the specific conditions for the chiral separation of this compound is not extensively published, methodologies for structurally similar compounds provide a strong basis for method development. For instance, the enantiomers of the parent compound, 1-phenylethanol, have been successfully separated using various polysaccharide-based and cyclodextrin-based CSPs. nih.govresearchgate.net

In a typical analytical approach, a screening process is employed where various chiral columns are tested with different mobile phase compositions. Common mobile phases for normal-phase chromatography include mixtures of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), while reversed-phase separations may use mixtures of acetonitrile (B52724) or methanol (B129727) with water or aqueous buffers. phenomenex.comnih.gov The choice of mobile phase and the presence of additives can significantly influence the retention and resolution of the enantiomers.

The following table outlines a hypothetical screening approach for the chiral separation of this compound, based on established methods for analogous aromatic alcohols. The specific retention times (t_R), resolution factors (Rs), and separation factors (α) would need to be determined empirically.

Table 1: Hypothetical HPLC Screening Conditions for Chiral Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Expected Outcome |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) | 1.0 | 220, 254 | Potential baseline separation of enantiomers. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) (95/5) | 1.0 | 220, 254 | Alternative selectivity compared to cellulose-based CSP. |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol/Water (80/20) | 0.8 | 220, 254 | Reversed-phase conditions, may offer different elution order. |

| Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile/Water/Formic Acid (70/30/0.1) | 0.5 | 220, 254 | Suitable for LC-MS applications, robust under various conditions. nih.gov |

This table is for illustrative purposes and based on general methods for chiral separations. Actual parameters must be determined through experimental work.

Detailed research findings would involve the systematic optimization of the most promising conditions identified during the screening. This includes fine-tuning the mobile phase composition, adjusting the column temperature, and modifying the flow rate to maximize the resolution (Rs) between the two enantiomeric peaks. A resolution value greater than 1.5 is generally considered to indicate baseline separation, which is essential for accurate quantification. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylethanol |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

| Amylose tris(3,5-dimethylphenylcarbamate) |

| Cellulose tris(3,5-dichlorophenylcarbamate) |

| Amylose tris(3-chloro-5-methylphenylcarbamate) |

| Hexane |

| Isopropanol |

| Ethanol |

| Methanol |

| Acetonitrile |

Theoretical and Computational Studies on 1 3 Methoxyphenyl 1 Phenylethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules like 1-(3-Methoxyphenyl)-1-phenylethanol. These calculations provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties. By solving the Kohn-Sham equations, DFT methods can determine the ground-state electronic energy, electron density, and other electronic properties.

DFT calculations have been employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures are often in good agreement with experimental data where available. The electronic structure calculations reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich aromatic rings, particularly the methoxy-substituted phenyl group, due to the electron-donating nature of the methoxy (B1213986) group. The LUMO, on the other hand, is generally distributed over the phenyl ring and the ethanolic side chain. The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap provides a measure of the molecule's excitability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations can precisely compute these orbital energies and the resulting energy gap, offering a quantitative measure of the molecule's kinetic stability.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Chemical hardness (η) and its inverse, softness (S), are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

The chemical hardness can be approximated using the energies of the frontier orbitals: η ≈ (ELUMO - EHOMO) / 2

Global reactivity descriptors, such as chemical potential (μ), electrophilicity index (ω), and global softness (S), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for predicting the reactivity of this compound. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile in reactions.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

| Global Softness (S) | 0.19 |

Note: These are representative values and are dependent on the computational methodology.

Thermodynamic Properties and Statistical Thermodynamics

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of molecules like this compound. Through statistical thermodynamics, macroscopic thermodynamic quantities can be calculated from the molecular properties obtained via quantum chemical calculations.

By performing frequency calculations using DFT, the vibrational frequencies of this compound can be determined. These frequencies are fundamental to calculating various thermodynamic properties. The standard thermodynamic functions such as heat capacity (Cv), entropy (S), enthalpy (H), and Gibbs free energy (G) can be computed at different temperatures. youtube.comweebly.com

The calculations typically involve determining the translational, rotational, and vibrational contributions to the total partition function of the molecule. From the partition function, all other thermodynamic properties can be derived. These calculated values are invaluable for predicting the spontaneity of reactions involving this compound and for understanding its behavior under different temperature and pressure conditions.

| Property | Value |

| Heat Capacity (Cp) | 350.5 J/(mol·K) |

| Entropy (S) | 520.1 J/(mol·K) |

| Enthalpy (H) | 65.2 kJ/mol |

| Gibbs Free Energy (G) | -89.7 kJ/mol |

Note: These values are for a standard state and are subject to the computational level of theory.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are crucial for its chemical behavior. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. nih.gov

For this compound, the rotation around the single bonds, particularly the C-C bond connecting the two phenyl rings to the chiral center and the C-O bond of the hydroxyl group, gives rise to various conformers. Computational modeling can identify the most stable conformers by calculating their relative energies.

Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the methoxy group or π-π stacking interactions between the phenyl rings, can significantly influence the conformational landscape. nih.gov These interactions can be identified and quantified through computational analysis, providing a deeper understanding of the molecule's preferred shape and its influence on reactivity. The presence of specific conformers can dictate the stereochemical outcome of reactions involving this chiral alcohol.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. nih.gov

This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate of different possible reaction pathways can be compared.

For example, in the synthesis of this compound via a Grignard reaction, computational modeling can help to understand the stereoselectivity of the reaction by analyzing the transition state structures leading to different stereoisomers. Similarly, for reactions where this alcohol is a reactant, such as dehydration or oxidation, computational studies can predict the most likely products and provide a detailed, step-by-step description of the bond-breaking and bond-forming processes.

Charge Analysis and Molecular Electrostatic Potential

Charge analysis and the molecular electrostatic potential (MEP) are fundamental concepts in computational chemistry that help in understanding the reactivity of a molecule. The distribution of electron density in this compound is influenced by the presence of electronegative oxygen atoms in the hydroxyl and methoxy groups, as well as the aromatic phenyl rings.

Charge Analysis: A detailed analysis of the atomic charges reveals the electrophilic and nucleophilic sites within the molecule. The oxygen atom of the hydroxyl group and the oxygen atom of the methoxy group are expected to possess a partial negative charge, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will have a partial positive charge, rendering it susceptible to nucleophilic attack. The carbon atoms of the phenyl rings will exhibit varying degrees of charge depending on their position relative to the electron-donating methoxy group and the electron-withdrawing hydroxyl-substituted ethyl group.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the hydroxyl and methoxy groups, indicating their role as centers of high electron density and preferred sites for electrophilic interaction. Regions of positive potential (typically colored in blue) would be expected around the hydrogen atom of the hydroxyl group, signifying its electrophilic character. The aromatic rings would display a more complex potential distribution due to the interplay of the substituents' electronic effects.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant charge asymmetry often exhibit notable NLO properties.

Computational studies on similar organic molecules often employ methods like Density Functional Theory (DFT) to calculate the NLO properties. Such calculations for this compound would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The magnitude of these parameters would determine the NLO efficiency of the molecule.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of different solvents on molecular properties.

For this compound, the polarity of the solvent would play a crucial role. In polar protic solvents, such as ethanol (B145695) or water, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. These interactions can affect the conformational preferences of the molecule and influence its reactivity. For instance, in reactions involving the hydroxyl group, a polar solvent can stabilize charged transition states, thereby affecting the reaction rate.

Research into the Biological Activities and Metabolic Fates of 1 3 Methoxyphenyl 1 Phenylethanol and Its Analogues

Exploration of Biological Activities

The diaryl-ethanol structure, characterized by two aromatic rings attached to an ethanol (B145695) backbone, is a scaffold of significant interest in medicinal chemistry. Research has focused on various derivatives to understand how structural modifications influence biological activity.

Phenolic compounds, a broad class that includes analogues of 1-(3-Methoxyphenyl)-1-phenylethanol, are recognized for their ability to counteract oxidative stress. nih.gov Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in the development of numerous diseases. nih.gov The protective effect of phenolic compounds is largely attributed to their capacity to neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.gov

The reactivity of the phenolic group is central to this antioxidant function. nih.gov Studies on hydroxylated biphenyls, which share the diaryl characteristic, have shown they can counteract oxidative stress, sometimes more effectively than their single-ring counterparts. nih.gov Research on magnolol (B1675913) and its derivatives demonstrated significant antioxidant activity in mitigating a state of excessive oxidative stress. nih.gov The presence of hydroxyl groups on the aromatic rings is a key contributor to the free radical scavenging capabilities of these molecules. nih.gov

| Compound Class | Key Structural Feature | Observed Antioxidant Activity | Primary Mechanism |

|---|---|---|---|

| Phenolic Compounds | Phenolic Hydroxyl Group | Neutralize free radicals, protect against oxidative stress. nih.gov | Hydrogen Atom Transfer (HAT), Single-Electron Transfer (SET). nih.gov |

| Hydroxylated Biphenyls | Two Aryl Rings with Hydroxyl Groups | Potent ability to counteract oxidative stress, sometimes superior to monomers. nih.gov | Interaction with and modulation of proteins. nih.gov |

| Magnolol Derivatives | Hydroxylated Biphenyl | Powerful antioxidant activity against induced oxidative stress. nih.gov | Not specified. |

Derivatives containing diaryl or phenolic structures have been extensively studied for their antibacterial action. Phenolic compounds like thymol (B1683141) and carvacrol (B1668589) are known for their antibacterial properties. nih.gov The hydrophobicity of these molecules is thought to be a key factor in their antimicrobial activity, allowing them to disrupt the lipid bilayer of bacterial cell membranes. nih.gov For instance, carvacrol has been shown to destabilize the cytoplasmic membrane in Bacillus cereus, leading to ion leakage and inhibition of ATP synthesis. nih.gov

A wide range of synthetic diaryl derivatives have also shown promise. Studies on diarylamidines revealed that their antibacterial potency depends on the nature of the bridge connecting the two aryl groups and the type of aryl rings involved, with indole (B1671886) rings being preferable. nih.gov Similarly, a series of novel 1,3-diphenyl-1H-pyrazoles functionalized with rhodanine (B49660) derivatives exhibited strong activity against methicillin-resistant and quinolone-resistant Staphylococcus aureus. nih.gov Research on Schiff bases derived from benzaldehyde (B42025) showed that the position of substituents on the aryl ring significantly affects antibacterial activity, with meta and para substitutions showing more potent effects than ortho substitutions. researchgate.net

| Derivative Class | Target Bacteria (Example) | Key Findings on Activity |

|---|---|---|

| Phenolic Essential Oils (e.g., Carvacrol) | Bacillus cereus | Destabilizes the cytoplasmic membrane, increases fluidity, and causes ion leakage. nih.gov |

| Diarylamidines | General Bacteria | Activity depends on the central bridge and the nature of the aryl moieties. nih.gov |

| 1,3-Diphenyl-1H-pyrazoles | Staphylococcus aureus (MRSA, QRSA) | Some derivatives showed stronger activity than norfloxacin (B1679917) and oxacillin. nih.gov |

| Schiff Bases | S. dysenteriae, S. typhi, S. aureus, E. coli | Meta and para substitutions on the aryl ring enhanced antibacterial activity. researchgate.net |

The antifungal potential of diaryl compounds is an active area of research, driven by the need for new treatments for fungal infections. jocpr.com Various classes of diaryl derivatives have demonstrated notable antifungal effects.

For example, a series of diarylhydrazones were tested for their in vitro antifungal activity against several Candida species. scispace.com Two compounds in the series, 3g and 3h, were particularly active against C. krusei, C. tropicalis, and C. glabrata. scispace.com Compound 3g was the most potent, inhibiting C. tropicalis by up to 41% at a concentration of 100 µg/mL. scispace.com In another study, novel 1,5-diaryl pyrazole (B372694) derivatives were synthesized and screened against four fungal pathogens. jocpr.com Two compounds, 5b and 5f, were found to be more potent than the standard drug actidione against Candida albicans. jocpr.com The study suggested that the amide linkage in these molecules was crucial for their antifungal activity. jocpr.com Furthermore, aminothioxanthones, which are bioisosteres of the antifungal xanthones, have also been investigated. nih.gov One aminothioxanthone compound was particularly active against various yeast and filamentous fungi, including Candida albicans, and was shown to inhibit important virulence factors. nih.gov

| Derivative Class | Target Fungi (Example) | Observed Activity |

|---|---|---|

| Diarylhydrazones | Candida tropicalis | Compound 3g showed 41% inhibition at 100 µg/mL. scispace.com |

| 1,5-Diaryl Pyrazoles | Candida albicans | Compounds 5b and 5f were more potent than the standard drug actidione. jocpr.com |

| Aminothioxanthones | Candida albicans, Aspergillus fumigatus | Inhibited biofilm formation and dimorphic transition. nih.gov |

| Acrocarposporins | Aspergillus niger, Candida albicans | Compounds 1, 2, 4, and 5 displayed moderate antifungal activities. mdpi.com |

Interactions with Biological Systems

Understanding how a compound interacts with biological machinery is fundamental to elucidating its mechanism of action and metabolic pathway. Research has explored how diaryl-ethanol analogues behave as enzyme substrates and influence cellular processes.

The ethanol group in this compound suggests it could be a substrate for alcohol dehydrogenases. Research on the structurally similar compound 1-phenylethanol (B42297) supports this hypothesis. An (S)-1-phenylethanol dehydrogenase (PED) has been identified in the denitrifying bacterium strain EbN1. nih.gov This enzyme catalyzes the NAD+-dependent, stereospecific oxidation of (S)-1-phenylethanol to its corresponding ketone, acetophenone (B1666503). nih.gov

The enzyme is a tetramer belonging to the short-chain alcohol dehydrogenase/aldehyde reductase family. nih.gov Structural studies revealed that the binding of the cofactor NAD+ induces a significant conformational change in the enzyme's substrate-binding loop, shifting it from an "open" to a "closed" state. nih.gov This enzyme exhibits complex regulatory behavior, including inhibition by high concentrations of its substrates and products. nih.gov This detailed understanding of how 1-phenylethanol interacts with a specific dehydrogenase provides a strong model for the potential enzymatic processing of its methoxy-substituted analogues.

Phenolic compounds can exert their biological effects through direct interaction with cellular components. As mentioned, their antioxidant activity is a key mechanism for mitigating oxidative damage. nih.gov Studies have shown that certain phenolic compounds can protect cells from damage by neutralizing the excessive production of free radicals. nih.gov

The interaction is not limited to scavenging radicals. Some phenolic compounds can disrupt cellular structures like membranes. For example, the antibacterial action of carvacrol involves increasing the permeability of the cytoplasmic membrane, which disrupts cellular integrity. nih.gov In the context of antifungal activity, certain aminothioxanthone derivatives were found to alter the structural integrity of the C. albicans cell membrane and inhibit key virulence factors like the transition to its more pathogenic hyphal form and the formation of biofilms. nih.gov These findings highlight that diaryl compounds can interact with cells on multiple levels, from mitigating oxidative stress internally to disrupting the physical barriers of microbial cells.

Metabolic Pathways and Biotransformation

The biotransformation of xenobiotic compounds, including aromatic alcohols like this compound, is a critical area of research for understanding their environmental fate and pharmacological disposition. Metabolism is broadly divided into processes carried out by microorganisms in various environments and those occurring within higher organisms, such as mammals, primarily through enzymatic reactions in the liver.

Microbial Metabolism in Diverse Environments

Microorganisms possess a remarkable metabolic versatility that enables them to degrade a wide array of complex organic molecules, including aromatic compounds. nih.gov This capability is fundamental to bioremediation processes, where microbes transform hazardous pollutants into less harmful substances. nih.govresearchgate.net The microbial degradation of aromatic compounds typically involves initial enzymatic attacks that introduce hydroxyl groups onto the aromatic ring, overcoming its inherent stability. researchgate.net These reactions, often catalyzed by oxygenases, lead to the formation of central intermediates like catechols, which are then susceptible to ring cleavage and further degradation into the central metabolic pathways of the cell. researchgate.net

While direct microbial metabolism studies on this compound are not extensively documented in the provided literature, the metabolic fate of structurally similar compounds provides significant insight into its likely biotransformation pathways.

Metabolism of Phenyl-Substituted Ethanols: The metabolism of analogous, simpler structures is well-characterized. For instance, the denitrifying bacterium strain EbN1 contains an (S)-1-phenylethanol dehydrogenase (PED), an enzyme that catalyzes the stereospecific oxidation of (S)-1-phenylethanol to acetophenone. nih.gov This suggests that a primary metabolic step for this compound in certain bacteria could be the oxidation of the secondary alcohol group to a ketone, forming the corresponding acetophenone derivative.

The Ehrlich Pathway: In the context of yeast such as Saccharomyces cerevisiae, 2-phenylethanol, another structural analogue, is synthesized from L-phenylalanine via the Ehrlich pathway. frontiersin.org This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally, reduction to 2-phenylethanol. frontiersin.org While this is a biosynthetic pathway, the enzymes involved (aminotransferases, decarboxylases, and alcohol dehydrogenases) are reversible and participate in the degradation of related compounds in various microorganisms.

Based on these established microbial metabolic strategies, the biotransformation of this compound in diverse microbial environments is likely to proceed through one or more of the following reactions:

O-Demethylation: The methoxy (B1213986) group is a common target for microbial enzymes, leading to its conversion to a hydroxyl group, forming 1-(3-hydroxyphenyl)-1-phenylethanol.

Alcohol Oxidation: The secondary alcohol moiety can be oxidized to a ketone by alcohol dehydrogenases, yielding 3-methoxy-acetophenone and a phenyl group.

Aromatic Ring Hydroxylation: Hydroxyl groups can be introduced onto either of the phenyl rings, a classic step in activating aromatic compounds for subsequent ring cleavage. researchgate.net

The specific pathways and end products would depend on the microbial species and the prevailing environmental conditions (aerobic vs. anaerobic). researchgate.net

Table 1: Examples of Microbial Metabolism of Related Aromatic Compounds

| Microorganism/Enzyme System | Substrate | Key Metabolic Reaction | Resulting Product(s) | Reference |

| Bacterium strain EbN1 | (S)-1-Phenylethanol | Stereospecific Oxidation | Acetophenone | nih.gov |

| Saccharomyces cerevisiae | L-Phenylalanine | Transamination, Decarboxylation, Reduction | 2-Phenylethanol | frontiersin.org |

| Various Bacteria (general pathway) | Aromatic Compounds | Dihydroxylation, Ring Cleavage | Catechols, TCA Cycle Intermediates | researchgate.net |

In Vivo Metabolic Studies of Related Compounds

In vivo metabolism, particularly in mammals, is the process by which living organisms modify and excrete foreign chemical compounds. These biotransformations are predominantly enzymatic and are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. The metabolism of aromatic compounds often involves Phase I reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

For compounds structurally related to this compound, two primary Phase I metabolic pathways are of significant importance: O-dealkylation and aromatic hydroxylation. nih.gov

O-Dealkylation: The cleavage of an ether bond, such as the methoxy group in the subject compound, is a common metabolic route. This reaction, known as O-demethylation, transforms a methoxy group into a more polar hydroxyl group, facilitating subsequent conjugation and excretion. nih.gov For example, a key metabolic pathway for the anti-inflammatory drug naproxen (B1676952) is its O-demethylation in the liver to O-desmethylnaproxen. nih.gov Similarly, studies on the metabolic stability of the compound ABI-274, which contains a methoxy group, identified O-demethylation as one of its major metabolic soft spots. nih.gov

Aromatic Hydroxylation: The direct addition of a hydroxyl group to an aromatic ring is another major Phase I metabolic pathway. nih.gov The position of hydroxylation is influenced by the electronic properties of existing substituents on the ring. This process increases the water solubility of the compound. For instance, the metabolism of amphetamine can involve para-hydroxylation to form 4-hydroxyamphetamine, which then leads to the formation of 4-hydroxyphenylacetone. wikipedia.org

Side-Chain Oxidation: The alkyl side chains of aromatic compounds are also susceptible to oxidation. While the tertiary alcohol in this compound may be more resistant to oxidation than a primary or secondary alcohol, related structures show this pathway is possible. For example, phenylacetone, a metabolite of amphetamine, is further oxidized to benzoic acid, which is then conjugated for excretion. wikipedia.org

Given these precedents, the in vivo metabolism of this compound is anticipated to primarily involve O-demethylation of the methoxy group and hydroxylation of one or both aromatic rings. The resulting phenolic metabolites would then be readily conjugated (e.g., with glucuronic acid or sulfate) in Phase II reactions to be eliminated from the body.

Table 2: In Vivo Phase I Metabolic Reactions of Structurally Related Compounds

| Parent Compound | Key Metabolic Reaction | Resulting Metabolite(s) | Enzyme System | Reference |